10-Oxo-10lambda~5~-acridine-9-carbaldehyde
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Overview
Description
9-Acridinecarboxaldehyde, 10-oxide is a chemical compound with the molecular formula C14H9NO2 It is a derivative of acridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinecarboxaldehyde, 10-oxide typically involves the oxidation of 9-acridinecarboxaldehyde. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 9-Acridinecarboxaldehyde, 10-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 9-acridinecarboxylic acid.
Reduction: Reduction reactions can convert it back to 9-acridinecarboxaldehyde or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the acridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 9-Acridinecarboxylic acid.
Reduction: 9-Acridinecarboxaldehyde.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
9-Acridinecarboxaldehyde, 10-oxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.
Medicine: Studied for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-Acridinecarboxaldehyde, 10-oxide involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. Additionally, its oxidative properties can induce oxidative stress in microbial cells, contributing to its antimicrobial activity .
Comparison with Similar Compounds
9-Acridinecarboxaldehyde: The parent compound, which lacks the oxide group.
9-Acridinecarboxylic acid: An oxidation product of 9-Acridinecarboxaldehyde, 10-oxide.
9-Acridinemethanol: A reduced form of 9-Acridinecarboxaldehyde.
Uniqueness: 9-Acridinecarboxaldehyde, 10-oxide is unique due to its specific oxidative properties and its ability to act as a versatile intermediate in the synthesis of various acridine derivatives.
Properties
CAS No. |
10228-97-4 |
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Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
10-oxidoacridin-10-ium-9-carbaldehyde |
InChI |
InChI=1S/C14H9NO2/c16-9-12-10-5-1-3-7-13(10)15(17)14-8-4-2-6-11(12)14/h1-9H |
InChI Key |
NRTOQOJGRRKQPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[N+]2[O-])C=O |
Origin of Product |
United States |
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